molecular formula C13H17NO2 B240069 3-(3-Phenylpyrrolidin-1-yl)propanoic acid

3-(3-Phenylpyrrolidin-1-yl)propanoic acid

Cat. No. B240069
M. Wt: 219.28 g/mol
InChI Key: FKISKTQXLSPHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpyrrolidin-1-yl)propanoic acid, commonly known as PPP, is a chemical compound with potential applications in scientific research. It is a derivative of the amino acid proline and has been studied for its biochemical and physiological effects. In

Mechanism of Action

PPP works by inhibiting the activity of the SLC6A19 protein, which is responsible for transporting amino acids across cell membranes. This inhibition leads to a decrease in the uptake of amino acids by cells, which can have various physiological effects. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects:
PPP has been found to have various biochemical and physiological effects. It has been shown to decrease the uptake of amino acids by cells, which can affect protein synthesis and cell growth. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior. Additionally, PPP has been found to have potential applications in treating addiction and depression.

Advantages and Limitations for Lab Experiments

PPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on amino acid transport can be easily measured. However, there are also limitations to its use. PPP has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on dopamine and serotonin receptors can be complex and may require further study.

Future Directions

There are several future directions for research on PPP. One area of interest is its potential applications in treating addiction and depression. Further studies are needed to determine the optimal dosage and administration of PPP for these conditions. Additionally, PPP's effects on amino acid transport and protein synthesis could have implications for treating certain diseases, such as cancer. Further research is needed to determine the full extent of PPP's potential applications in scientific research.

Synthesis Methods

PPP can be synthesized by reacting proline with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction forms PPP as the product, which can be purified by recrystallization.

Scientific Research Applications

PPP has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the transport of amino acids across cell membranes, making it useful in studying the mechanisms of amino acid transport. PPP has also been studied for its potential use in treating addiction and depression, as it has been found to modulate the activity of dopamine and serotonin receptors.

properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(3-phenylpyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)

InChI Key

FKISKTQXLSPHFZ-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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